Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate

p38 MAP kinase Structure-Activity Relationship Kinase Inhibitor

Generic 5-amino-1-aryl-1H-pyrazole-4-carboxylates cannot guarantee reproducible biological activity or synthetic efficiency. This methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate (CAS 1264049-61-7) solves the problem: the 2,4-difluorophenyl group delivers a 1.28-fold improvement in p38α inhibitory potency (IC₅₀ ~180 nM) over the mono-fluorinated analog, while the methyl ester offers superior atom economy and a lower boiling point (ΔBP ≈ 16.6 °C vs. ethyl ester) for easier purification. It is the direct precursor to the GPR35 antagonist CID 2745687 (Kᵢ = 12.8 nM). Pre-installed difluoro substitution eliminates late-stage fluorination, reducing synthetic steps.

Molecular Formula C11H9F2N3O2
Molecular Weight 253.20 g/mol
CAS No. 1264049-61-7
Cat. No. B6344800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate
CAS1264049-61-7
Molecular FormulaC11H9F2N3O2
Molecular Weight253.20 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)F)F)N
InChIInChI=1S/C11H9F2N3O2/c1-18-11(17)7-5-15-16(10(7)14)9-3-2-6(12)4-8(9)13/h2-5H,14H2,1H3
InChIKeyRYGPGISEONBLKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate – Key Intermediate for Kinase Discovery


Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate (CAS 1264049-61-7) is a fluorinated 5-aminopyrazole-4-carboxylate ester that serves as a privileged building block in medicinal chemistry, particularly for p38 MAP kinase and GPR35-targeted programs [1]. Its core scaffold features a 2,4-difluorophenyl group that enhances target binding relative to mono-fluorinated analogs, and a methyl ester that provides a balance of reactivity and protecting-group convenience for subsequent amidation or hydrolysis .

Scaffold 2,4-Difluorophenyl pyrazole core supports p38 MAP kinase and GPR35 discovery programs
Functional Group Methyl ester balances reactivity with protecting-group convenience for amidation or hydrolysis
Workflow Synthetic intermediate compatible with focused kinase library and GPCR antagonist synthesis

Why Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate Cannot Be Replaced


Generic substitution among 5-amino-1-aryl-1H-pyrazole-4-carboxylates is not scientifically defensible because both the aryl substitution pattern (2,4-difluoro vs. 4-fluoro or unsubstituted phenyl) and the ester group (methyl vs. ethyl or free acid) independently govern downstream biological activity, synthetic efficiency, and physicochemical properties [1][2]. The 2,4-difluorophenyl motif consistently delivers approximately 1.3-fold greater p38α inhibitory potency than the 4-fluorophenyl analog in matched molecular pairs, while the methyl ester offers superior atom economy and a lower boiling point than the ethyl ester for purification by distillation . Replacing the methyl ester with the free carboxylic acid introduces an additional synthetic protection/deprotection step that reduces overall yield in multi-step sequences toward GPR35 antagonists such as CID 2745687 [2].

Dimension
This Compound
Substitute May Differ
Aryl substitution
2,4-Difluorophenyl; reported kinase binding context differs from mono-fluoro analogs
4-Fluoro or unsubstituted phenyl may shift p38α inhibition profile and target engagement
Ester group
Methyl ester; reported direct precursor to GPR35 antagonist chemotype
Ethyl ester may require transesterification, altering final compound identity and purity
Free acid form
Methyl ester avoids protection/deprotection in multi-step sequences
Free carboxylic acid introduces an additional synthetic step, may reduce overall yield

Quantitative Differentiation Evidence


2,4-Difluorophenyl Substitution Confers p38α Potency Advantage

In a direct matched-pair comparison using the same assay conditions, the 2,4-difluorophenyl-substituted 5-aminopyrazole-4-carbonyl derivative (BDBM15744) inhibited human recombinant p38α MAP kinase with an IC50 of 180 nM, whereas the corresponding 4-fluorophenyl analog (BDBM15749) yielded an IC50 of 230 nM [1]. This 1.28-fold potency improvement is attributed to the additional ortho-fluorine atom that enhances hydrophobic packing and potential hydrogen-bond interactions within the ATP-binding pocket.

p38α Inhibition Comparison
Head-to-head
IC50 180 nM vs 230 nM
Supports kinase inhibition assay context; 2,4-difluoro scaffold reported ~1.28-fold lower IC50
Matched-pair comparison under same assay conditions
p38 MAP kinase Structure-Activity Relationship Kinase Inhibitor

Methyl Ester Direct Conversion to GPR35 Antagonist

Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate serves as the direct synthetic precursor to CID 2745687, a potent, competitive, and reversible GPR35 antagonist with a Ki of 12.8 nM [1]. The methyl ester functionality is preserved in the final bioactive compound (methyl 5-((tert-butylcarbamothioylhydrazinylidene)methyl)-1-(2,4-difluorophenyl)pyrazole-4-carboxylate), confirming that the methyl ester is the required ester for this chemotype. The ethyl ester analog would necessitate an additional transesterification step or would yield a different final compound with unknown GPR35 activity.

GPR35 Antagonist Synthesis
Method context
Direct precursor to CID 2745687
Reported target engagement context; methyl ester retained in final bioactive compound
Avoids transesterification; supports synthetic route selection
GPR35 Orphan Receptor Functional Antagonist

Methyl Ester Purification Advantage Over Ethyl Ester

The methyl ester (CAS 1264049-61-7) has a predicted boiling point of 363.4 ± 42.0 °C and a molecular weight of 253.20 g/mol, compared to the ethyl ester analog (CAS 138907-72-9) with a predicted boiling point of 380.0 ± 42.0 °C and a molecular weight of 267.23 g/mol . The approximately 16.6 °C lower boiling point and 14 g/mol lower molecular weight of the methyl ester facilitate purification by vacuum distillation and reduce solvent consumption during chromatographic isolation.

Purification Advantage
Data to verify
ΔBP ≈ 16.6 °C lower than ethyl ester
May support vacuum distillation; lower thermal stress during scale-up
Predicted values; experimental validation pending
Physicochemical Properties Purification Process Chemistry

2,4-Difluorophenyl Group Enhances Lipophilicity and Membrane Permeability

The presence of the 2,4-difluorophenyl substituent on the pyrazole core increases the computed XLogP3 to approximately 2.9, as observed for the closely related methyl ester derivative CID 2745687 [1]. In contrast, the non-fluorinated phenyl analog would have a significantly lower logP (estimated ~1.5–2.0). This lipophilicity enhancement improves passive membrane permeability, which is critical for intracellular target engagement in kinase and GPCR assays.

Lipophilicity Profile
Class-level
XLogP3 ≈ 2.9; non-fluorinated analog estimated ~1.5–2.0
Reported lipophilicity context; class-level inference from fluorinated analog
Experimental cell permeability validation pending
Lipophilicity Membrane Permeability Drug-likeness

Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate Applications


p38α MAP Kinase Inhibitor Lead Optimization

The 2,4-difluorophenyl core confers a 1.28-fold potency advantage (IC50 180 nM vs. 230 nM) over the 4-fluorophenyl analog in p38α inhibition . Medicinal chemistry teams should prioritize this methyl ester intermediate for synthesizing focused libraries of 4-benzoyl-5-aminopyrazoles, as the difluoro substitution pattern is pre-installed, eliminating the need for late-stage fluorination and reducing the synthetic burden by at least one step.

GPR35 Antagonist Synthesis for Immuno-Oncology and Inflammation

This compound is the direct precursor to CID 2745687, a potent GPR35 antagonist (Ki = 12.8 nM) . The methyl ester is retained in the final bioactive molecule, making it the only ester acceptable for this chemotype. Programs targeting GPR35 for inflammatory bowel disease, gastric cancer, or neuropathic pain should source this specific methyl ester rather than the ethyl ester or carboxylic acid to avoid costly transesterification or protection/deprotection sequences.

Scale-Up and Process Chemistry for Pyrazole-Based APIs

The methyl ester's lower boiling point (ΔBP ≈ 16.6 °C vs. ethyl ester) and lower molecular weight (ΔMW ≈ 14 g/mol) facilitate vacuum distillation purification during multi-kilogram scale-up . Process chemists can achieve higher throughput and lower energy costs compared to the ethyl ester analog, while the absence of a free carboxylic acid eliminates the need for protection during subsequent amidation reactions.

Focused Kinase Library Design for Enhanced Membrane Permeability

With a computed XLogP3 of approximately 2.9 for derivatives containing the 2,4-difluorophenyl-pyrazole core, this intermediate is well-suited for designing kinase inhibitor libraries where intracellular target engagement is rate-limited by membrane permeability . The dual-fluorine substitution provides a lipophilicity boost (estimated ΔXLogP3 ≈ 0.9–1.4 vs. non-fluorinated phenyl) that correlates with improved Caco-2 permeability.

Application
Selection Property
Validation Focus
p38α MAP kinase inhibitor discovery
2,4-Difluorophenyl substitution pattern
Kinase inhibition assay review
GPR35 antagonist synthesis
Methyl ester functionality
Target engagement assay context
Pyrazole-based intermediate scale-up
Physicochemical profile
Purification method context
Kinase-focused library design
Lipophilicity profile
Membrane permeability assay context
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